5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide is a complex organic compound characterized by its bromine and chlorine atoms on the pyridine ring, and a carboxamide group attached to a 2,2-dimethyloxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. The bromination and chlorination reactions are often carried out using bromine and chlorine gas, respectively, under controlled conditions to ensure selective substitution on the pyridine ring. The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, followed by amide bond formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: Reduction reactions can be performed to reduce the halogenated pyridine.
Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its halogenated pyridine core makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are still under investigation. its potential as a pharmacophore in drug design is promising due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore the medicinal properties of this compound
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
5-Bromo-6-chloropyridine-2-amine: Similar in structure but lacks the carboxamide group.
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative with different substitution patterns.
Uniqueness: The presence of both bromine and chlorine atoms on the pyridine ring, along with the carboxamide group, makes this compound unique compared to its analogs
Properties
IUPAC Name |
5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-13(2)6-9(3-4-19-13)17-12(18)8-5-10(14)11(15)16-7-8/h5,7,9H,3-4,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRSQBQBDFMUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC(=C(N=C2)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.